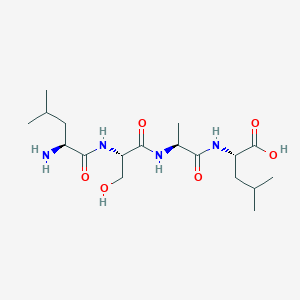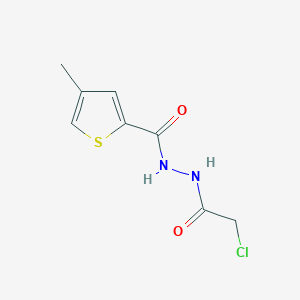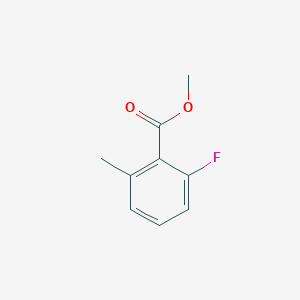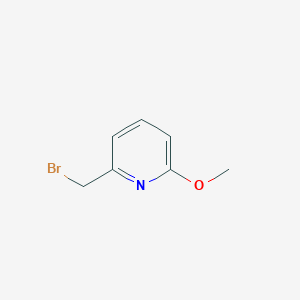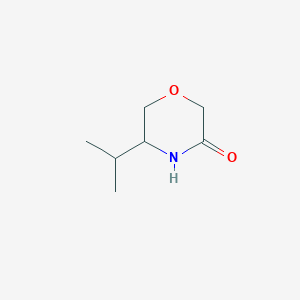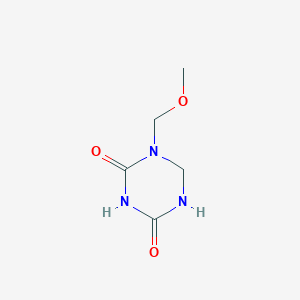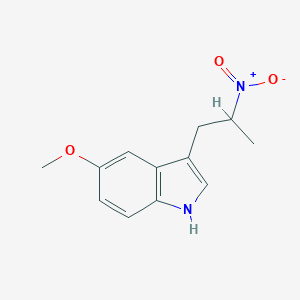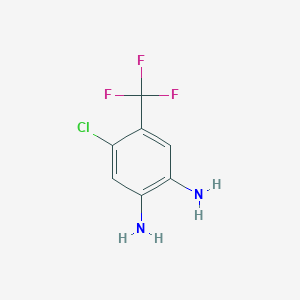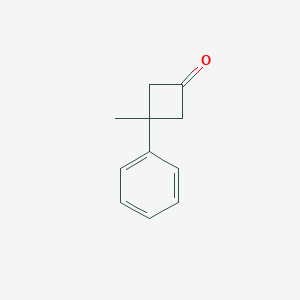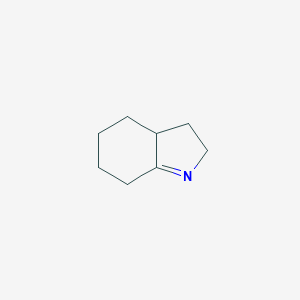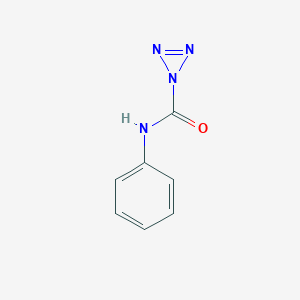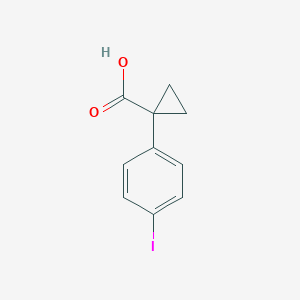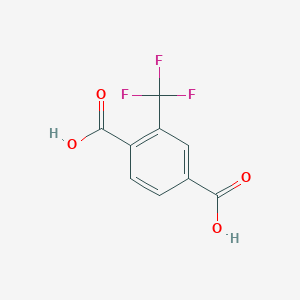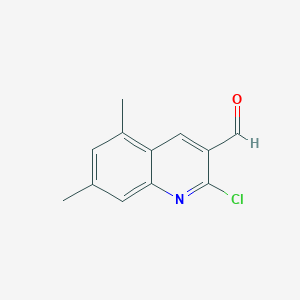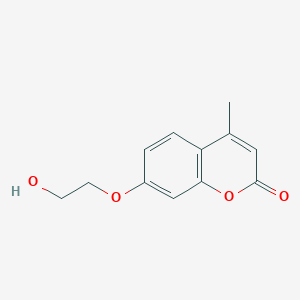
7-(2-Hydroxyethoxy)-4-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxyethoxy)-4-methylchromen-2-one, also known as HEC, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy. In
Mécanisme D'action
7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal by undergoing a photochemical reaction. The mechanism of action of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a photosensitizer involves the production of singlet oxygen and other ROS upon activation by light. These ROS can cause oxidative damage to cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to have low toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe compound for use in scientific research. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage caused by ROS.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has several advantages for lab experiments. It is a highly specific fluorescent probe for detecting ROS, which makes it a valuable tool for studying oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also a safe and non-toxic compound, which makes it suitable for use in animal models and clinical trials.
However, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations for lab experiments. It has a short half-life in vivo, which limits its usefulness as a therapeutic agent. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research. One direction is the development of new 7-(2-Hydroxyethoxy)-4-methylchromen-2-one derivatives with improved solubility and stability. Another direction is the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a therapeutic agent for the treatment of oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one can also be used in combination with other photosensitizers for improved photodynamic therapy outcomes. Further research is needed to explore these and other potential applications of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research.
Conclusion:
In conclusion, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is a synthetic compound that has important applications in scientific research. It is a specific fluorescent probe for detecting ROS and a photosensitizer for photodynamic therapy. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has low toxicity and antioxidant properties, making it a safe and valuable tool for studying oxidative stress-related diseases. While 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations, there are several future directions for its use in scientific research.
Méthodes De Synthèse
7-(2-Hydroxyethoxy)-4-methylchromen-2-one can be synthesized by the condensation reaction of 4-methylumbelliferone and ethylene glycol in the presence of a base catalyst. The reaction takes place at a high temperature and produces 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a white crystalline solid.
Applications De Recherche Scientifique
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is used in scientific research as a fluorescent probe for detecting ROS. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal, which can be detected by fluorescence microscopy or spectroscopy. This method is widely used in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also used as a photosensitizer for photodynamic therapy. Photodynamic therapy is a non-invasive treatment for cancer and other diseases that uses light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to be an effective photosensitizer in preclinical studies.
Propriétés
Numéro CAS |
91963-63-2 |
|---|---|
Nom du produit |
7-(2-Hydroxyethoxy)-4-methylchromen-2-one |
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
7-(2-hydroxyethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7,13H,4-5H2,1H3 |
Clé InChI |
MECBRMAYAIRLRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



